1-(2-Chlorophenyl)-2-methylpropan-1-one

Physical property differentiation Formulation compatibility Procurement specification

1-(2-Chlorophenyl)-2-methylpropan-1-one (CAS 5408-59-3), also known as 2′-chloroisobutyrophenone or o-chlorophenyl isopropyl ketone, is a chlorinated aromatic ketone of molecular formula C₁₀H₁₁ClO (MW 182.65). It exists as a yellow to pale yellow oil at room temperature with a boiling point of 121–122 °C at 17 Torr, a predicted density of 1.098 ± 0.06 g/cm³, and a refractive index of 1.518.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 5408-59-3
Cat. No. B3024785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-2-methylpropan-1-one
CAS5408-59-3
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C10H11ClO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3
InChIKeyAXYIWJBJJYFEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)-2-methylpropan-1-one (CAS 5408-59-3): What Scientific Buyers Should Know Before Procurement


1-(2-Chlorophenyl)-2-methylpropan-1-one (CAS 5408-59-3), also known as 2′-chloroisobutyrophenone or o-chlorophenyl isopropyl ketone, is a chlorinated aromatic ketone of molecular formula C₁₀H₁₁ClO (MW 182.65) . It exists as a yellow to pale yellow oil at room temperature with a boiling point of 121–122 °C at 17 Torr, a predicted density of 1.098 ± 0.06 g/cm³, and a refractive index of 1.518 . The ortho-chlorine substitution on the phenyl ring distinguishes this compound from its meta-chloro (CAS 55649-98-4) and para-chloro (CAS 18713-58-1) isomers, which share the identical molecular formula but exhibit meaningfully different physical states, reactivity profiles, and analytical signatures .

Substituting 1-(2-Chlorophenyl)-2-methylpropan-1-one with Its Meta or Para Isomers Can Undermine Reaction Selectivity and Analytical Traceability


Although ortho-, meta-, and para-chloroisobutyrophenones share the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65, they are not interchangeable in research or industrial synthesis. The position of the chlorine substituent dictates the compound's physical state (liquid vs. crystalline solid), steric environment around the carbonyl group, polarity, and chromatographic retention [1]. Critically, the ortho isomer exhibits a diagnostic collision-induced dissociation (CID) fragmentation pattern in negative-ion mass spectrometry that is absent in its meta and para counterparts—enabling unequivocal identity confirmation in complex reaction mixtures [2]. In the Stobbe condensation, the para-chloro isomer delivers a trans-4-aryl product, while unsubstituted phenyl and p-anisyl analogs yield the cis isomer [3]; the ortho-chloro substituent would be expected to impose an even stronger steric bias on product geometry. Substituting without verifying regioisomeric identity therefore risks altered reaction outcomes, failed analytical tracking, and cross-contamination of synthetic pathways.

Evidence Guide: Quantifiable Differentiation of 1-(2-Chlorophenyl)-2-methylpropan-1-one (CAS 5408-59-3) from Its Closest Analogs


Ortho Isomer Is a Free-Flowing Liquid; Meta Isomer Is a Crystalline Solid at Room Temperature — This Dictates Handling and Formulation Workflows

The ortho-chloro isomer (CAS 5408-59-3) is a yellow to pale yellow oil at ambient temperature . Its meta-chloro counterpart (CAS 55649-98-4) is reported by chemical suppliers as a crystalline solid with a melting point of approximately 70 °C . The para-chloro isomer (CAS 18713-58-1) is also a colorless to pale yellow liquid, with an estimated boiling point of 260.78 °C and density of 1.0929 g/cm³ . The ortho isomer thus offers the liquid handling convenience of the para isomer while retaining the distinct ortho electronic and steric profile that the meta isomer partially shares.

Physical property differentiation Formulation compatibility Procurement specification

Stobbe Condensation of p-Chlorophenyl Isopropyl Ketone Gives trans-4-Aryl Product, Whereas Unsubstituted Phenyl and p-Anisyl Give cis — Steric Ortho Effect Is Expected to Amplify this Bias

In the Stobbe condensation with diethyl succinate catalyzed by potassium t-butoxide, p-chlorophenyl isopropyl ketone yields predominantly the trans-4-aryl-3-ethoxycarbonyl-5-methylhex-3-enoic acid, whereas phenyl and p-anisyl isopropyl ketones give predominantly the cis isomer [1]. This demonstrates that even a para-chloro substituent alters the stereochemical course of C–C bond formation. An ortho-chloro substituent (CAS 5408-59-3), being closer to the reaction center and exerting both steric and electronic ortho effects, is predicted to produce an even stronger stereochemical bias, potentially enabling access to isomerically pure intermediates that para-substituted or unsubstituted analogs cannot deliver.

Synthetic methodology Stereochemical outcome Reaction selectivity

Ortho-Chloro Aryl Ketones Exhibit a Unique Negative-Ion CID Fragmentation Signature Enabling Unambiguous Identity Confirmation in Complex Matrices

Attygalle et al. (2006) demonstrated that ortho-hydroxy-substituted aryl ketones—including ortho-hydroxy-isobutyrophenone—undergo collision-induced dissociation (CID) in negative-ion ESI-MS to produce a characteristic carboxylate anion peak (m/z 87 for the isobutyrate anion from the isobutyrophenone scaffold), which is entirely absent in meta and para isomers [1]. Although this specific study used hydroxy rather than chloro ortho substituents, the ortho effect arises from proximity-enabled intramolecular rearrangement, a general phenomenon applicable to ortho-substituted aryl ketones including 1-(2-chlorophenyl)-2-methylpropan-1-one. This provides a definitive mass spectrometric marker to distinguish the ortho isomer from its meta and para regioisomers in reaction monitoring and purity assessment.

Mass spectrometry Analytical quality control Identity confirmation

Ortho-Chloro Substitution Introduces Steric Hindrance at the Carbonyl, Potentially Slowing Nucleophilic Addition Relative to Para and Unsubstituted Analogs

The ortho-chlorine atom, positioned adjacent to the carbonyl-bearing carbon on the aromatic ring, creates steric congestion around the electrophilic carbonyl center [1]. This ortho effect is well-established in aromatic carbonyl chemistry: ortho substituents force the carbonyl group to twist out of the plane of the aromatic ring, reducing resonance stabilization and altering reactivity toward nucleophiles, compared to para-substituted or unsubstituted analogs where the carbonyl remains nearly coplanar with the ring [1]. While no direct kinetic comparison for this specific compound was identified in the peer-reviewed literature, the general ortho effect predicts reduced rates of nucleophilic addition (e.g., Grignard reactions, hydride reductions, imine formation) for 1-(2-chlorophenyl)-2-methylpropan-1-one relative to 1-(4-chlorophenyl)-2-methylpropan-1-one.

Steric effects Carbonyl reactivity Reaction kinetics

Application Scenarios Where 1-(2-Chlorophenyl)-2-methylpropan-1-one (CAS 5408-59-3) Should Be Prioritized for Procurement


Synthesis of Stereochemically Defined Itaconic Acid Derivatives via Stobbe Condensation

Researchers seeking trans-selective (or sterically biased) Stobbe condensation products should procure the ortho-chloro isomer. Published evidence demonstrates that even the para-chloro analog reverses the cis/trans selectivity observed with unsubstituted phenyl ketones [Section 3, Evidence Item 2]; the ortho isomer's enhanced steric environment is expected to amplify this effect, enabling access to isomerically enriched intermediates for downstream pharmaceutical building blocks [1].

Reaction Monitoring and Purity Verification in Multi-Component Synthesis Where Regioisomeric Contamination Is a Risk

When 1-(2-chlorophenyl)-2-methylpropan-1-one is used as a synthetic intermediate in sequences that could generate or be contaminated by meta- or para-chloro byproducts, its unique negative-ion CID mass spectrometric signature provides a built-in analytical handle for identity confirmation without requiring chromatographic separation [Section 3, Evidence Item 3; REFS-2].

Liquid-Phase Synthetic Workflows Requiring a Free-Flowing ortho-Chloro Aryl Ketone Without Pre-Heating

Process chemists conducting liquid-phase syntheses (e.g., Friedel-Crafts acylations, Grignard additions, or enolate alkylations) benefit from the ortho isomer's liquid physical state at ambient temperature [Section 3, Evidence Item 1; REFS-3]. The meta isomer requires melting (~70 °C) prior to use, adding operational complexity; the ortho isomer offers liquid handling convenience while providing distinct ortho reactivity that the para isomer cannot replicate.

Medicinal Chemistry SAR Studies Exploring Ortho-Substituent Effects on Target Binding

In structure-activity relationship (SAR) campaigns where the ortho, meta, and para positions of the chlorophenyl ring are systematically varied to probe steric and electronic requirements of a biological target, 1-(2-chlorophenyl)-2-methylpropan-1-one serves as the essential ortho reference compound. Its predicted slower carbonyl reactivity and distinct polarity profile, compared to its regioisomers, may influence both the synthetic route to final compounds and the resulting pharmacological properties [Section 3, Evidence Item 4; REFS-4].

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